Bienvenue dans la boutique en ligne BenchChem!

7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

Antitumor drug discovery Pyrrolobenzimidazole SAR NCI-60 cytotoxicity screening

7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol (CAS 123567-31-7; molecular formula C₁₁H₁₂N₂O; MW 188.23) is the foundational tricyclic scaffold of the pyrrolo[1,2-a]benzimidazole (PBI) class of reductive alkylating antitumor agents. This compound bears a free 3-hydroxyl group that serves as the critical derivatization handle for generating biologically active PBI and APBI (6-acetamido) analogues.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 123567-31-7
Cat. No. B038510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
CAS123567-31-7
Synonyms1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-(9CI)
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3N2CCC3O
InChIInChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3
InChIKeyFHPARWHYSHNJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol (CAS 123567-31-7): Core Scaffold for DNA-Targeted Antitumor Agents — Procurement Guide for Pyrrolobenzimidazole-Based Drug Discovery


7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol (CAS 123567-31-7; molecular formula C₁₁H₁₂N₂O; MW 188.23) is the foundational tricyclic scaffold of the pyrrolo[1,2-a]benzimidazole (PBI) class of reductive alkylating antitumor agents [1]. This compound bears a free 3-hydroxyl group that serves as the critical derivatization handle for generating biologically active PBI and APBI (6-acetamido) analogues. The 7-methyl substituent is the key structural determinant that distinguishes this scaffold from 7-unsubstituted, 7-methoxy, and 7-butyl variants by enabling nucleophilic DNA alkylation upon reductive activation [2]. Originally developed in the Skibo laboratory as DNA cross-linkers mimicking mitomycin C, PBI derivatives incorporating this core have demonstrated nanomolar IC₅₀ values against human ovarian and colon cancer cell lines and rank among the highest-scoring compounds in the NCI hollow fiber tumor assay [3].

Why 7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol Cannot Be Replaced by Generic Pyrrolobenzimidazole Scaffolds for Antitumor Lead Development


Generic substitution within the pyrrolo[1,2-a]benzimidazole class fails because the 7-substituent governs a binary mechanistic switch between DNA alkylation and a competing 1,5-sigmatropic shift reaction that abrogates cytotoxicity [1]. Only the 7-methyl substituent enables nucleophilic trapping—the chemical basis of DNA phosphate backbone alkylation and subsequent strand cleavage—whereas 7-unsubstituted and 7-methoxy analogues undergo the non-productive sigmatropic pathway, resulting in 10- to 100-fold lower cytotoxic potency [2]. The 3-hydroxyl stereochemistry further modulates DT-diaphorase-mediated reductive activation and DNA major groove hydrogen bonding, with the (R)- and (S)-enantiomers (CAS 188753-42-6 and others) exhibiting differential in vivo activity profiles [3]. These structure–activity relationships are non-linear and cannot be predicted from in-class homology alone, making informed, comparator-based procurement of this specific intermediate essential.

Quantitative Differential Evidence for 7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol: Comparator Data for Scientific Procurement Decisions


7-Methyl PBI vs. 7-Unsubstituted and 7-Methoxy PBI: 10- to 100-Fold Cytotoxicity Advantage in NCI 60-Cell-Line Panel

The 7-methyl-substituted PBIs (PBI-C and PBI-A) are more potent than the 7-unsubstituted PBIs by approximately 1 order of magnitude (~10-fold) and more potent than the 7-methoxy PBI by approximately 2 orders of magnitude (~100-fold) [1]. Specifically, PBI-C (7-methyl) exhibits a mean log GI₅₀ of −7.74 (GI₅₀ ≈ 18 nM) across 60 human cancer cell lines, whereas the 7-unsubstituted analogue 2a shows log GI₅₀ = −6.44 (GI₅₀ ≈ 363 nM) and the 7-methoxy analogue 3 shows log GI₅₀ = −6.15 (GI₅₀ ≈ 708 nM) [2]. The 7-aziridinyl derivative (compound 4) was inactive in all cell lines tested (log GI₅₀ > −4, i.e., >100 μM), demonstrating that not all 7-substitutions are tolerated [2].

Antitumor drug discovery Pyrrolobenzimidazole SAR NCI-60 cytotoxicity screening

Mechanistic Selectivity: 7-Methyl Enables DNA Alkylation Whereas 7-Unsubstituted and 7-Methoxy Undergo Non-Productive Sigmatropic Shift

Reduction of a PBI to the aziridinyl hydroquinone results in competing pathways: nucleophile trapping (DNA alkylation) versus a 1,5-sigmatropic shift (internal redox reaction leading to aziridine ring opening without DNA modification) [1]. The 7-methyl substituent favors nucleophilic trapping, enabling phosphate backbone alkylation of calf thymus DNA and 5′-dAMP. In contrast, the 7-unsubstituted and 7-methoxy analogues predominately undergo the 1,5-sigmatropic shift and do not trap nucleophiles at neutral pH [2]. Consistent with their lack of DNA alkylation activity, the 7-unsubstituted and 7-methoxy PBIs possess significantly less cytotoxicity than the 7-methyl analogues [3].

DNA alkylation Mechanism of action Bioreductive activation

PBI (Benzimidazole) vs. PI (Indole) Core: Only the Pyrrolobenzimidazole System Retains Cytotoxicity and DNA Alkylation Activity

A direct comparison of the pyrrolo[1,2-a]benzimidazole (PBI) and pyrrolo[1,2-a]indole (PI) aziridinyl quinone ring systems demonstrated that the PI system possesses none of the cytotoxicity of the PBI systems [1]. Unlike the PBIs, the PI system does not reductively alkylate DNA. This was attributed to the electron-deficient character of the benzimidazole ring compared to indole, which favors reductive alkylation, and to hydrogen-bonding interactions between the benzimidazole ring and DNA that are required for binding [2].

Pharmacophore validation Heterocyclic scaffold comparison DNA-targeted agents

7-Methyl vs. 7-Butyl PBI: Steric Bulk at Position 7 Abrogates DT-Diaphorase Activation and Cytotoxicity

Bulk at the 7-position (butyl instead of methyl) significantly decreases k_cat/K_m for DT-diaphorase reductase activity for both PBIs and APBIs [1]. As a result, a 7-butyl PBI has little cytotoxicity while the 7-butyl APBI has paradoxically enhanced cytotoxicity (since APBIs are inactivated, not activated, by DT-diaphorase reduction). This finding demonstrates that the 7-position substituent size is tightly constrained: methyl is optimal for PBI bioreductive activation, while larger alkyl groups disrupt enzyme-substrate recognition [2].

DT-diaphorase (NQO1) Bioreductive activation Enzyme kinetics

7-Methyl APBI vs. 7-Methoxy APBI: ~10-Fold Loss in Cytotoxicity and Decreased Topoisomerase II Inhibition with Electron-Rich 7-Substituent

In the APBI (6-acetamido) series, the change from 7-methyl to the more electron-rich 7-methoxy results in a substantial loss of cytotoxicity: the 7-methoxy APBIs (1a,b) exhibit cytotoxic parameters approximately 1 order of magnitude greater (i.e., less active) than the 7-methyl analogues [1]. Specifically, APBI-C (7-methyl) shows log GI₅₀ = −5.84, whereas the 7-methoxy APBI (1b) shows log GI₅₀ = −4.73, corresponding to a potency difference of approximately 13-fold [2]. Additionally, the 7-methoxy APBIs exhibit decreased topoisomerase II inhibition, as the more electron-rich ring system is less capable of DNA intercalation—a prerequisite for enzyme inhibition in this class [3].

Topoisomerase II inhibition APBI series DNA intercalation

PBI Derivatives Bearing the 7-Methyl Core Achieve Among the Highest NCI Hollow Fiber Tumor Assay Scores Across Hundreds of Tested Agents

In the 1999 study by Craigo et al., novel PBI analogues bearing nitrogen-containing 3-substituents on the 7-methyl pyrrolobenzimidazole core were found to possess among the highest hollow fiber tumor assay scores observed in hundreds of natural and synthetic antitumor agents tested by the NCI [1]. This finding demonstrates that the 7-methyl PBI scaffold, when appropriately derivatized at the 3-position, provides a level of in vivo antitumor activity that is competitive with or exceeds that of most known antitumor natural products and synthetic agents in the NCI screening collection. The study further established that a relatively basic 3-substituent is required for outstanding cytotoxicity but that the importance of pure enantiomers remains open to investigation [2].

In vivo antitumor activity Hollow fiber assay NCI screening

Application Scenarios for 7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol Based on Quantitative Differential Evidence


Medicinal Chemistry: Synthesis of 6-Aziridinyl-PBI (DNA Alkylating) Lead Series via 3-OH Derivatization

The 3-hydroxyl group of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol serves as the essential functional handle for introducing 3-acetate, 3-carbamate, or nitrogen-containing substituents required for DT-diaphorase substrate recognition and DNA major groove hydrogen bonding [1]. The 7-methyl substituent ensures that upon reductive activation, the resulting aziridinyl hydroquinone undergoes nucleophilic DNA alkylation rather than the non-productive 1,5-sigmatropic shift, yielding ~20- to 60-fold greater cytotoxic potency than 7-unsubstituted or 7-methoxy scaffolds [2]. The lead compound PBI-A, derived from this core, achieves nanomolar IC₅₀ values against human ovarian and colon cancer cell lines [3]. Procurement of this specific CAS 123567-31-7 intermediate ensures access to the validated pharmacophore rather than an inactive scaffold variant.

Medicinal Chemistry: Synthesis of 6-Acetamido-APBI (Topoisomerase II Inhibitor) Series

For APBI-based topoisomerase II inhibitor development, the 7-methyl substitution is critical for maintaining the electron-deficient character of the quinone required for DNA intercalation [1]. The 7-methoxy APBI analogues show an approximately 13-fold loss in cytotoxicity (Δ log GI₅₀ = 1.11) and decreased topoisomerase II inhibition compared to 7-methyl APBIs [2]. The free 3-hydroxyl permits systematic exploration of 3-substituent effects on lipophilicity and tissue-specific cytotoxicity, with the imino-APBI sub-series showing enhanced activity against melanoma and renal cancer cell lines (log LC₅₀ vs. log lipophilicity correlation coefficient = 0.8–0.9) [3]. This compound is therefore the optimal entry point for structure–activity relationship studies in the APBI class.

Bioreductive Prodrug Design: Exploiting DT-Diaphorase (NQO1)-Mediated Activation for Tumor-Selective Therapy

The 7-methyl PBI scaffold is a validated substrate for the two-electron reductase DT-diaphorase (NQO1), which is overexpressed in many solid tumors including lung, ovarian, and colon cancers [1]. The 7-methyl group provides the optimal steric profile for enzyme recognition: bulkier 7-alkyl substituents (e.g., 7-butyl) significantly decrease k_cat/K_m and abrogate cytotoxicity [2]. The 3-hydroxyl stereochemistry offers an additional design parameter, as the (R)- and (S)-enantiomers differentially influence DT-diaphorase substrate activity [2]. The patent literature further supports the in vivo antitumor application of PBI-derived 'yujungamycins' against CNS, ovarian, and lung cancers, with unexpected in vivo activity observed even for compounds with modest in vitro cytotoxicity [3]. Procurement of the racemic 3-hydroxy intermediate (CAS 123567-31-7) enables both enantiomeric resolution studies and direct derivatization for prodrug development.

Chemical Biology: DNA Phosphate Backbone Alkylation Probes and Mechanistic Studies

The 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol core provides the essential structural features for DNA phosphate backbone alkylation probes that operate via major groove recognition [1]. Unlike 7-unsubstituted and 7-methoxy variants, which fail to alkylate DNA and instead undergo an internal redox reaction, the 7-methyl PBIs trap DNA phosphates upon reduction, generating hydrolytically labile phosphotriesters that lead to strand scission [2]. This unique mechanism—distinct from minor groove alkylators and classical DNA intercalators—makes this compound a valuable tool for studying DNA damage responses, base-pair-specific cleavage patterns, and the role of phosphate backbone modification in cellular signaling [3]. The 3-hydroxyl can be functionalized with affinity tags, fluorescent reporters, or cross-linking moieties without disrupting the DNA alkylation pharmacophore.

Quote Request

Request a Quote for 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.